N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide
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Overview
Description
WAY-332039 is a chemical compound with the molecular formula C22H22N2O5S and a molecular weight of 426.49 g/mol It is known for its complex structure, which includes an acetamide group, a benzodioxole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332039 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzodioxole Ring: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled through a series of reactions, including sulfoxidation and acetamide formation.
Industrial Production Methods
Industrial production of WAY-332039 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-332039 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various substitution reactions can occur on the benzodioxole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the benzodioxole and oxazole rings.
Scientific Research Applications
WAY-332039 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of WAY-332039 involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their function, which can result in various biological outcomes .
Comparison with Similar Compounds
WAY-332039 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Uniqueness
WAY-332039 is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-14-4-3-5-17(8-14)22-24-18(15(2)29-22)11-30(26)12-21(25)23-10-16-6-7-19-20(9-16)28-13-27-19/h3-9H,10-13H2,1-2H3,(H,23,25) |
InChI Key |
RQGBIFFIPCDMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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